2-nitro-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-methyloxime is a complex organic compound with the molecular formula C11H10F3N3O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-methyloxime typically involves multiple steps:
Formation of Anilino Group: This involves the reaction of the nitro compound with aniline.
Aldehyde Formation: The acrylaldehyde moiety is introduced through a condensation reaction.
O-methyloxime Formation: The final step involves the formation of the O-methyloxime group through the reaction with methoxyamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-nitro-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-methyloxime undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: The major product is the corresponding amine.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
2-nitro-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-methyloxime has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-nitro-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-methyloxime involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-4-(trifluoromethyl)aniline
- 4-nitro-3-(trifluoromethyl)aniline
Uniqueness
2-nitro-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-methyloxime is unique due to the presence of the acrylaldehyde O-methyloxime moiety, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
(Z)-N-methoxy-2-nitro-3-[4-(trifluoromethyl)phenyl]iminoprop-1-en-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O3/c1-20-16-7-10(17(18)19)6-15-9-4-2-8(3-5-9)11(12,13)14/h2-7,16H,1H3/b10-7-,15-6? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFYAJDENSDGIS-BWVPVXHGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC=C(C=NC1=CC=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON/C=C(/C=NC1=CC=C(C=C1)C(F)(F)F)\[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.